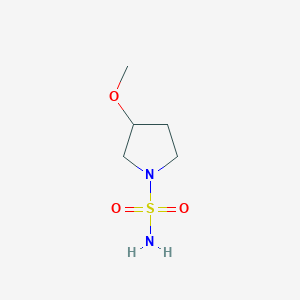

3-Methoxypyrrolidine-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O3S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

3-methoxypyrrolidine-1-sulfonamide |

InChI |

InChI=1S/C5H12N2O3S/c1-10-5-2-3-7(4-5)11(6,8)9/h5H,2-4H2,1H3,(H2,6,8,9) |

InChI Key |

PHJVJJMVXWCASY-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCN(C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxypyrrolidine 1 Sulfonamide and Its Analogues

Strategies for Pyrrolidine (B122466) Ring Synthesis and Functionalization

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds. Its synthesis can be approached through various stereoselective methods, which are broadly categorized into functionalization of a pre-existing pyrrolidine ring or the cyclization of acyclic precursors.

Enantioselective and Stereoselective Approaches to Pyrrolidine Cores

The stereochemistry of the pyrrolidine ring is often crucial for its biological activity. Consequently, significant research has focused on developing enantioselective and stereoselective synthetic routes. One of the most straightforward approaches is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This method is highly valued for its ability to generate multiple stereocenters in a single step with high regio- and stereoselectivity. A variety of chiral metal catalysts and organocatalysts have been developed to facilitate these transformations, providing access to a diverse range of substituted pyrrolidines.

Another powerful strategy involves the use of chiral starting materials, such as the amino acid L-proline, which possesses an inherent chiral center. L-proline and its derivatives, like 4-hydroxyproline, serve as versatile building blocks for the synthesis of more complex pyrrolidine-containing molecules. For instance, prolinamides derived from L-proline have been successfully employed as organocatalysts in various asymmetric reactions.

The table below summarizes key enantioselective approaches to the pyrrolidine core:

| Method | Key Features | Catalyst/Reagent Examples | Ref. |

| Asymmetric 1,3-Dipolar Cycloaddition | High stereocontrol, potential to form up to four new stereocenters. | Chiral metal catalysts, organocatalysts | |

| Use of Chiral Pool Starting Materials | Utilizes naturally occurring chiral molecules like L-proline. | L-proline, 4-hydroxyproline | |

| Organocatalysis | Metal-free, environmentally friendly approach. | Chiral prolinamides, chiral phosphoric acids |

Intramolecular Cyclization and C-H Amination Routes

Intramolecular cyclization reactions represent a powerful and atom-economical approach to the synthesis of the pyrrolidine ring. These methods often involve the formation of a carbon-nitrogen bond within an acyclic precursor. A notable example is the Hofmann-Löffler-Freytag reaction, which proceeds via a radical-mediated pathway to generate N-heterocycles. More contemporary approaches utilize transition-metal catalysis to achieve similar transformations under milder conditions.

Recent advancements in C-H functionalization have opened new avenues for pyrrolidine synthesis through intramolecular C-H amination. This strategy involves the direct conversion of a C-H bond into a C-N bond, offering a highly efficient route to the pyrrolidine core. These reactions can be catalyzed by various transition metals, including palladium, copper, and rhodium, and often exhibit excellent regio- and stereoselectivity. For example, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of a picolinamide-protected amine provides a direct route to pyrrolidines.

The following table highlights different intramolecular strategies for pyrrolidine synthesis:

| Strategy | Catalyst/Reagent | Key Features | Ref. |

| Intramolecular Cyclization | Transition metals (e.g., Pd, Cu, Rh) | Atom-economical, can be highly stereoselective. | |

| Intramolecular C-H Amination | Palladium, Copper, Rhodium catalysts | Direct functionalization of C-H bonds, high efficiency. | |

| Hofmann-Löffler-Freytag Reaction | Radical initiators | Classic method for N-heterocycle synthesis. |

Introduction and Derivatization of the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents. Its introduction onto the pyrrolidine nitrogen is a critical step in the synthesis of 3-Methoxypyrrolidine-1-sulfonamide.

Sulfonyl Chloride and Sulfonic Acid Precursors in Sulfonamide Formation

The most common and well-established method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. This reaction is typically high-yielding and proceeds under mild conditions. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction. A variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse substituents on the sulfur atom.

Alternatively, sulfonic acids can be used as precursors for sulfonamide synthesis. While less reactive than sulfonyl chlorides, sulfonic acids can be activated in situ or converted to a more reactive species to facilitate the reaction with an amine. Microwave-assisted synthesis has been shown to be an effective method for the direct reaction of sulfonic acids or their sodium salts with amines, often leading to high yields and short reaction times.

Direct S-N Coupling Reactions for Sulfonamide Assembly

In recent years, direct S-N coupling reactions have emerged as powerful alternatives to the traditional sulfonyl chloride-based methods. These reactions often utilize transition-metal catalysts to facilitate the coupling of various sulfur-containing compounds with amines. For instance, palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can generate aryl ammonium (B1175870) sulfinates, which can then be converted to sulfonamides in a one-pot process.

Another approach involves the oxidative coupling of thiols with amines. These methods often employ an oxidant to generate a reactive sulfur species in situ, which then reacts with the amine to form the sulfonamide. These metal-free conditions offer an environmentally friendly alternative for S-N bond formation.

Targeted Synthesis of this compound: Specific Approaches

A plausible synthetic pathway would be the reaction of commercially available 3-methoxypyrrolidine (B1366375) with sulfamoyl chloride or a related reagent in the presence of a base. This would directly install the unsubstituted sulfonamide group onto the pyrrolidine nitrogen.

Alternatively, one could envision a two-step process starting from 3-hydroxypyrrolidine. The nitrogen could first be protected, followed by O-methylation of the hydroxyl group. Deprotection of the nitrogen and subsequent reaction with a sulfonylating agent would yield the desired product. However, the direct sulfonylation of 3-methoxypyrrolidine is a more convergent and likely more efficient approach.

A specific proposed synthesis is outlined below:

Step 1: Synthesis of this compound

3-Methoxypyrrolidine would be dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, and cooled in an ice bath. A base, such as triethylamine or pyridine, would then be added. To this solution, a sulfonylating agent like sulfamoyl chloride would be added dropwise. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography. An aqueous workup followed by purification via column chromatography would afford the target compound, this compound.

This proposed synthesis leverages the well-established reactivity of amines with sulfonyl chlorides and the commercial availability of the starting materials, making it a practical and efficient route to the target molecule.

Process Intensification and Advanced Synthetic Techniques

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of pharmaceutical synthesis, this often involves the use of advanced technologies that can accelerate reaction rates, improve yields, and minimize waste. Microwave-assisted synthesis and one-pot multicomponent reactions are two such techniques that have demonstrated considerable utility in the preparation of complex heterocyclic molecules like pyrrolidine sulfonamides.

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. mdpi.comorganic-chemistry.org The synthesis of sulfonamides, in general, has been shown to benefit significantly from microwave irradiation, allowing for rapid and efficient coupling of sulfonyl chlorides or sulfonic acids with amines. organic-chemistry.orgnih.gov

In a typical microwave-assisted protocol for the synthesis of sulfonamide derivatives, the amine (such as a substituted pyrrolidine) and a sulfonylating agent are mixed in a suitable solvent and subjected to microwave irradiation for a short period. mdpi.com The reaction conditions, including temperature, pressure, and irradiation time, are carefully controlled to optimize the reaction outcome. For instance, a general method for synthesizing sulfonamides directly from sulfonic acids involves a two-step microwave process. The first step involves the activation of the sulfonic acid, followed by the addition of the amine and further irradiation to afford the desired sulfonamide in high yield. organic-chemistry.org

The advantages of this approach include operational simplicity, the use of commercially available reagents, and the ability to generate a diverse library of compounds in a time-efficient manner. organic-chemistry.org Research on the synthesis of various acetamide (B32628) derivatives, including those with pyrrolidine moieties, has shown that microwave heating at 65–70 °C under 400 Watts can significantly shorten reaction times to 5–10 minutes. mdpi.com

| Reactant 1 | Reactant 2 | Solvent | Microwave Conditions | Product Type | Reference |

| α-chloroacetamides | Substituted aniline | Acetonitrile (B52724) | 400 W, 65-70 °C, 5-10 min | Acetamide derivatives | mdpi.com |

| Sulfonic acid | Amine | Acetone/Water | 80 °C, 20 min then 50 °C, 10 min | Sulfonamides | organic-chemistry.org |

| Chalcone derivative | para-hydrazinobenzenesulfonamide hydrochloride | Ethanol | 300 W, 200 °C, 7 min | Pyrazoline-benzenesulfonamide | nih.gov |

This table presents examples of microwave-assisted synthesis for related compound classes, illustrating typical reaction parameters.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. researchgate.net These reactions are characterized by high atom economy, step economy, and a reduction in waste generation compared to traditional multi-step syntheses. researchgate.net MCRs have emerged as powerful tools for the synthesis of diverse heterocyclic scaffolds, including pyrrolidine derivatives. researchgate.netsemanticscholar.org

While a specific one-pot MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the pyrrolidine ring and introduce the sulfonamide functionality in a convergent manner. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established methods for generating complex molecular architectures. rloginconsulting.commdpi.com An Ugi four-component reaction (U-4CR), for instance, could potentially be designed to bring together components that would form a substituted pyrrolidine core which could then be further functionalized or carry the sulfonamide precursor. rloginconsulting.com

The versatility of MCRs allows for the creation of large libraries of structurally diverse compounds by simply varying the starting materials. rloginconsulting.com This approach is particularly valuable in drug discovery for the rapid exploration of structure-activity relationships. The synthesis of pyrrolidine derivatives through MCRs often involves the generation of reactive intermediates, such as azomethine ylides, which then undergo cycloaddition reactions to form the pyrrolidine ring. researchgate.net

| MCR Type | Key Reactants | Product Scaffold | Key Advantages | Reference |

| Ugi Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | High diversity, convergent | rloginconsulting.commdpi.com |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide source | α-Aminonitrile | Access to amino acid derivatives | mdpi.com |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Alkene/Alkyne | Pyrrolidine | Stereocontrolled synthesis | researchgate.net |

This table summarizes common multicomponent reactions that are relevant to the synthesis of pyrrolidine-containing structures.

Computational and Theoretical Investigations of 3 Methoxypyrrolidine 1 Sulfonamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry of 3-Methoxypyrrolidine-1-sulfonamide, predicting bond lengths, bond angles, and dihedral angles. For instance, calculations performed at the B3LYP/6-311++G(d,p) level of theory can provide a detailed picture of the molecule's three-dimensional structure rsc.orgmdpi.com.

The sulfonamide group's geometry, particularly the S-N bond length and the angles around the sulfur atom, are of significant interest as they influence the molecule's electronic properties and potential as a hydrogen bond donor and acceptor rsc.org. The pyrrolidine (B122466) ring can adopt various conformations, and DFT helps in identifying the most stable conformer. The presence of the methoxy (B1213986) group at the 3-position introduces a key stereocenter and influences the ring's puckering.

Reactivity insights can also be gleaned from DFT. For example, the calculation of the molecular electrostatic potential (MEP) surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the prediction of how the molecule might interact with other chemical species rsc.org.

Illustrative DFT Calculated Geometrical Parameters for this compound:

| Parameter | Value (Illustrative) |

|---|---|

| S-N Bond Length | 1.65 Å |

| S=O Bond Length | 1.45 Å |

| C-O (methoxy) Bond Length | 1.42 Å |

The electronic structure of this compound is central to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are valuable for comparing the reactivity of this compound with other related compounds.

Illustrative Global Reactivity Descriptors for this compound:

| Descriptor | Formula | Value (Illustrative) |

|---|---|---|

| HOMO Energy | - | -7.2 eV |

| LUMO Energy | - | 1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.7 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.35 eV |

Molecular Dynamics Simulations for Conformational and Solvation Effects

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding the influence of the solvent environment acs.org.

For the pyrrolidine ring, which is not planar, MD simulations can reveal the different puckered conformations it can adopt and the energy barriers between them tandfonline.com. The methoxy group's orientation and the sulfonamide group's rotational flexibility can also be studied. These simulations provide a picture of the molecule's dynamic behavior in solution, which is more representative of its state in a biological system.

Solvation effects are critical for understanding a molecule's properties and interactions in a biological milieu. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (typically water). This allows for the calculation of properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms of the solute, and the solvation free energy.

In Silico Approaches for Biological Activity Prediction and Ligand Design

Computational methods are extensively used to predict the biological activity of molecules and to design new, more potent ligands. For this compound, these approaches can help identify potential protein targets and guide the design of derivatives with improved binding affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein nih.govmdpi.com. For this compound, which contains a sulfonamide group—a well-known pharmacophore for carbonic anhydrase inhibitors—docking studies can be performed against various isoforms of this enzyme nih.govmdpi.comnih.govnih.gov.

The docking process involves placing the ligand in the active site of the protein and evaluating the binding affinity using a scoring function. This allows for the identification of the most likely binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the sulfonamide group is known to coordinate with the zinc ion in the active site of carbonic anhydrases, and the pyrrolidine and methoxy groups can form additional interactions with nearby amino acid residues mdpi.com.

Illustrative Docking Results of this compound with Carbonic Anhydrase II:

| Parameter | Description |

|---|---|

| Binding Affinity | -7.5 kcal/mol (Illustrative) |

| Key Interactions | - Coordination of the sulfonamide nitrogen with the active site Zn2+ ion.- Hydrogen bond between the sulfonamide oxygen and the backbone NH of Thr199.- Hydrophobic interactions between the pyrrolidine ring and residues such as Val121, Val143, and Leu198. |

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the binding mode of this compound identified through molecular docking, a pharmacophore model can be developed nih.gov. This model would typically include features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and a metal-binding feature (from the sulfonamide).

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target. This is a powerful strategy for discovering new lead compounds. Furthermore, the pharmacophore model can guide the design of new derivatives of this compound with enhanced activity by suggesting modifications that better fit the pharmacophore requirements.

Nucleophilicity and Basicity Characterization of the Pyrrolidine Nitrogen

The nucleophilicity and basicity of the nitrogen atom within the pyrrolidine ring are fundamental properties that dictate its chemical reactivity. In its unsubstituted form, pyrrolidine is a saturated cyclic secondary amine characterized by an sp³-hybridized nitrogen atom. chemicalbook.com The lone pair of electrons on this nitrogen is localized and readily available, making pyrrolidine a strong base and a potent nucleophile. stackexchange.comlibretexts.org The pKa of its conjugate acid is approximately 11.3, highlighting its significant basic character compared to aromatic nitrogen heterocycles like pyridine (B92270) (pKa ≈ 5.2) or pyrrole (B145914) (pKa ≈ -3.8). stackexchange.comnih.govquora.com In pyrrole, the nitrogen lone pair is delocalized as part of the aromatic π-system, rendering it non-basic. vaia.comvaia.comlibretexts.org

However, the introduction of a sulfonamide group at the N-1 position, as in this compound, dramatically alters these electronic properties. The sulfonyl group (-SO₂) is a powerful electron-withdrawing group, more so than a carbonyl group. researchgate.netrsc.org This strong inductive and resonance effect delocalizes the nitrogen's lone pair of electrons across the N-S bond and onto the electronegative oxygen atoms. youtube.com

This delocalization has two major consequences:

Reduced Basicity: The electron density on the pyrrolidine nitrogen is significantly decreased, which drastically reduces its ability to accept a proton. youtube.comlibretexts.org Consequently, the nitrogen in a sulfonamide is considered non-basic. youtube.com Instead of being a site of protonation, the sulfonamide N-H bond becomes weakly acidic due to the stabilization of the resulting conjugate base. libretexts.orglibretexts.org Therefore, the pyrrolidine nitrogen in this compound does not exhibit the typical basicity of an amine.

Diminished Nucleophilicity: The availability of the nitrogen lone pair to attack an electrophilic center is a prerequisite for nucleophilicity. libretexts.orgmasterorganicchemistry.com By withdrawing electron density, the 1-sulfonamide substituent effectively "tames" the reactivity of the amine nitrogen, making it a very poor nucleophile. rsc.orgyoutube.com This effect is foundational in synthetic chemistry, where sulfonamides are often used as protecting groups for amines to prevent their unwanted reaction as nucleophiles. youtube.com

The 3-methoxy substituent, being an electron-donating group, has a minor electronic influence that is transmitted through the saturated carbon framework. This effect is insufficient to counteract the dominant electron-withdrawing nature of the adjacent sulfonyl group. Computational studies on related systems confirm that substituents on the pyrrolidine ring can modulate basicity, but the primary determinant of the nitrogen's character in this molecule is the directly attached sulfonamide moiety. academicdirect.orgnih.gov

Table 1: Comparative Basicity of Pyrrolidine and Related Nitrogen Heterocycles

| Compound | Structure | Nitrogen Hybridization | pKa of Conjugate Acid | Basicity Characteristics |

| Pyrrolidine |  | sp³ | ~11.3 nih.govdrugbank.com | Strong Base. Lone pair is localized and available. stackexchange.com |

| Pyridine |  | sp² | ~5.2 stackexchange.com | Weak Base. Lone pair is in an sp² orbital, not part of the aromatic system. quora.com |

| Pyrrole |  | sp² | ~ -3.8 stackexchange.com | Not Basic. Lone pair is part of the aromatic sextet. vaia.comgoogle.com |

| This compound |  | sp³ (but delocalized) | Not Applicable | Non-basic and non-nucleophilic due to the electron-withdrawing sulfonamide group. youtube.comlibretexts.org |

Biological Activity and Mechanistic Research of 3 Methoxypyrrolidine 1 Sulfonamide and Its Analogues: in Vitro Perspectives

Enzyme Inhibition Studies

Comprehensive data detailing the direct interaction of 3-Methoxypyrrolidine-1-sulfonamide with several key enzyme systems is not present in published research.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition Mechanisms

There is no available scientific literature or data to suggest that this compound acts as an inhibitor of Dipeptidyl Peptidase-4 (DPP-IV). As such, no information on its mechanism of inhibition for this enzyme can be provided.

Hydroxymethylglutaryl-CoA Reductase (HMG-CoA Reductase) Inhibition

Information regarding the inhibitory effects of this compound on Hydroxymethylglutaryl-CoA (HMG-CoA) Reductase is not available in the current body of scientific research.

Voltage-Gated Potassium Channel (Kv1.2) Modulation as a Research Probe

There is no documented research on the modulatory activity of this compound on voltage-gated potassium channels, including Kv1.2. Its potential use as a research probe for this channel has not been explored in available literature.

Mitogen-Activated Protein Kinase Kinase (MEK) Pathway Inhibition

The chemical scaffold of this compound has been incorporated into the structure of larger, more complex molecules that are investigated as inhibitors of the Mitogen-Activated Protein Kinase Kinase (MEK) pathway. google.comgoogle.com These larger compounds are designed to target components of the Ras-Raf-MEK-ERK signaling cascade, which is often dysregulated in various forms of cancer. google.comgoogle.com However, there is no direct evidence or published data to indicate that this compound itself is an inhibitor of the MEK pathway. The available patent literature mentions this compound as a building block or a fragment used in the synthesis of the final, active molecules. google.comgoogle.com

Carbonic Anhydrase Inhibition Profiles

No studies have been published that profile the inhibitory activity of this compound against carbonic anhydrase isoenzymes.

Oxidative Phosphorylation Inhibition in Cellular Contexts

The effect of this compound on oxidative phosphorylation in cellular contexts has not been a subject of documented scientific inquiry. There is no available data on its potential to inhibit this fundamental cellular process.

Matrix Metalloproteinase (MMP) Inhibition and Substrate Specificity

The sulfonamide group is a critical pharmacophore in the design of potent Matrix Metalloproteinase (MMP) inhibitors. nih.gov Since the discovery of early synthetic inhibitors, the sulfonamide moiety has been incorporated into inhibitor designs to enhance binding affinity with the MMP active site. nih.gov This enhancement is achieved through the formation of hydrogen bonds with the enzyme and by optimally positioning hydrophobic substituents into the S1' pocket of the enzyme, allowing for deep engagement. nih.gov

While some early hypotheses suggested that the sulfonamide group might coordinate with the catalytic zinc ion in the MMP active site, further research has clarified its primary role in improving enzyme-inhibitor binding through other interactions. nih.gov The development of sulfonamide hydroxamates, for instance, marked a significant step in creating efficient MMP inhibitors. nih.gov

Research into sulfonamide-based inhibitors has explored their structure-activity relationships to understand their efficacy against specific MMPs, such as MMP-3, which is implicated in the progression of diseases like glioblastoma. nih.gov Studies using conditioned media from glioma cells, which contain secreted MMPs, have shown that sulfonamide-based inhibitors can effectively suppress MMP-3 activity in a concentration-dependent manner. nih.gov For example, tests conducted at concentrations of 50 μM and 100 μM demonstrated that the higher concentration resulted in greater inhibition of MMP-3. nih.gov This line of research aims to refine the structure of these inhibitors to improve their selectivity and pharmacokinetic profiles, which have been challenges in their clinical development. nih.gov

Alpha-Glucosidase and Alpha-Amylase Inhibition

Analogues of this compound, particularly those incorporating a cyclic sulfonamide framework, have been investigated as inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. Inhibition of these enzymes can delay the breakdown of complex carbohydrates into absorbable glucose, a therapeutic strategy for managing postprandial hyperglycemia in diabetes mellitus.

A series of diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, which are cyclic sulfonamides, were synthesized and evaluated for their in vitro inhibitory activity. google.com Several of these compounds demonstrated potent inhibition of both α-glucosidase and α-amylase, with activities surpassing that of the standard drug, acarbose (B1664774). google.com

For α-glucosidase, derivatives featuring chloro, bromo, and methyl substituents showed significant inhibitory potential, with IC₅₀ values ranging from 25.88 to 46.25 μM, which are notably lower than that of acarbose (IC₅₀ = 58.8 μM). google.com Similarly, for α-amylase, analogues with chloro, bromo, and nitro substituents were identified as potent inhibitors, displaying IC₅₀ values between 7.52 and 15.06 μM, again more potent than acarbose (IC₅₀ = 17.0 μM). google.com

Kinetic studies on the most potent dual inhibitor from this series, N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)acetamide (compound 12i ), revealed its mode of inhibition. It was found to be a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase. google.com Molecular docking studies suggest that the benzothiazine nucleus and the acetamide (B32628) group are crucial for binding to the active sites of these enzymes. google.com

| Compound | Target Enzyme | IC₅₀ (μM) | Reference Standard (Acarbose) IC₅₀ (μM) |

| Chloro, bromo, and methyl substituted 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides | α-Glucosidase | 25.88 – 46.25 | 58.8 |

| Chloro, bromo, and nitro substituted 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides | α-Amylase | 7.52 – 15.06 | 17.0 |

Nod-Like Receptor Protein 3 (NLRP3) Inflammasome Pathway Modulation

The NLRP3 inflammasome is a crucial component of the innate immune system, and its dysregulation is linked to a variety of inflammatory diseases and cancers. nih.govnih.gov Consequently, the development of small-molecule inhibitors targeting this pathway is an area of intense research. Sulfonamide-based compounds have emerged as a promising class of NLRP3 inhibitors.

In one study, structure-activity relationship (SAR) investigations of a lead sulfonamide inhibitor led to the identification of a new lead compound, 19 , with significantly improved potency (IC₅₀: 0.12 ± 0.01 μM) and binding affinity (K_D: 84 nM) for the NLRP3 protein. nih.gov The research highlighted that while the secondary sulfonamide could be converted to a tertiary sulfonamide with minimal effect on potency, the sulfonamide and benzyl (B1604629) moieties were important for activity. nih.gov

Another study focused on designing and synthesizing a series of aryl sulfonamide derivatives (ASDs) as specific NLRP3 inflammasome inhibitors. nih.gov From this series, compounds 6c , 7n , and 10 were found to specifically inhibit NLRP3 activation at nanomolar concentrations. nih.gov Importantly, these compounds did not affect the activation of other inflammasomes like NLRC4 and AIM2, demonstrating their selectivity. nih.gov These findings underscore the potential of sulfonamide analogues as highly potent and selective modulators of the NLRP3 inflammasome pathway. nih.govnih.gov

| Compound Class/ID | Target | IC₅₀ (μM) | Notes |

| Optimized Sulfonamide (19 ) | NLRP3 Inflammasome | 0.12 ± 0.01 | Shows improved binding affinity (K_D: 84 nM). nih.gov |

| Aryl Sulfonamides (6c, 7n, 10 ) | NLRP3 Inflammasome | Nanomolar range | Selective for NLRP3; does not inhibit NLRC4 or AIM2 inflammasomes. nih.gov |

Antimicrobial Activity Assessment (In Vitro)

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Sulfonamide analogues continue to be explored for novel antibacterial agents to combat rising antimicrobial resistance. In vitro studies have demonstrated the efficacy of new sulfonamide derivatives against both Gram-positive and Gram-negative bacteria.

A study on novel pyrazolyl sulfonamide derivatives assessed their activity against the Gram-positive bacterium Staphylococcus haemolyticus. researchgate.net Out of fifteen compounds tested, seven (46.6%) showed significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 1 µg/mL to 16 µg/mL. researchgate.net This highlights their potential as effective agents against pathogenic staphylococci. researchgate.net

In another investigation, new hybrids of sulfonamide-dyes based on a pyrrole (B145914) structure were synthesized and evaluated. nih.gov These compounds were tested against Gram-negative bacteria. One hybrid, compound 4a , exhibited potent inhibition against Salmonella typhimurium (Inhibition Zone Diameter [IZD] = 15 mm, MIC = 19.24 µg/mL) and significant activity against Escherichia coli (IZD = 19 mm, MIC = 11.31 µg/mL), with potency comparable to the reference drug sulfamethoxazole. nih.gov Another compound, 4d , also showed potent inhibition of S. typhimurium (IZD = 16 mm, MIC = 19.24 µg/mL). nih.gov

| Compound Class | Bacterial Strain (Gram-type) | Activity Measurement | Result |

| Pyrazolyl Sulfonamide Derivatives | Staphylococcus haemolyticus (+ve) | MIC | 1 - 16 µg/mL |

| Sulfonamide-Pyrrole Hybrid 4a | Salmonella typhimurium (-ve) | IZD / MIC | 15 mm / 19.24 µg/mL |

| Sulfonamide-Pyrrole Hybrid 4a | Escherichia coli (-ve) | IZD / MIC | 19 mm / 11.31 µg/mL |

| Sulfonamide-Pyrrole Hybrid 4d | Salmonella typhimurium (-ve) | IZD / MIC | 16 mm / 19.24 µg/mL |

Antifungal Efficacy Against Pathogenic Fungi

The antifungal activity of synthetic sulfonamides has been demonstrated against various pathogenic fungi, offering potential new avenues for treating fungal infections.

A study investigating arylsulfonamide-type compounds screened them against a range of Candida species, which are common human fungal pathogens. nih.gov Two compounds, the amine 13 (4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide) and its hydrochloride salt, 13.HCl , exhibited fungicidal effects against a clinical strain of Candida glabrata, with a Minimum Fungicidal Concentration (MFC) of 1.000 mg/mL. nih.gov The mechanism of action for sulfonamides against Candida may involve the inhibition of the β-carbonic anhydrase enzyme (β-CA), which is crucial for fungal growth. nih.gov

The antifungal potential of sulfonamides has also been evaluated against plant pathogenic fungi. nih.gov The compound N-(2-trifluoromethyl-4-chlorphenyl)-2-oxocyclohexyl sulfonamide (L13 ) was identified as a novel potential fungicide for controlling Botrytis cinerea, a fungus that causes grey mold disease in many plant species. nih.gov In vitro studies showed that L13 induces morphological and cytological changes in the fungus, indicating a direct impact on its cellular integrity. nih.gov

Antineoplastic Activity Research (In Vitro Mechanistic Investigations)

Sulfonamide analogues have demonstrated significant potential as anticancer agents in a variety of in vitro studies, targeting different cancer cell lines through multiple mechanisms.

The anticancer effects of N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide were investigated against breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer cell lines. nih.govnih.gov Both compounds showed significant cytotoxic activity, with 2,5-Dichlorothiophene-3-sulfonamide being particularly potent, exhibiting GI₅₀ values of 7.13 ± 0.13 µM, 4.62 ± 0.13 µM, and 7.2 ± 1.12 µM against MCF-7, MDA-MB231, and HeLa cells, respectively. nih.govnih.gov

Another area of research involves hybrids of thienopyrimidine and sulfonamides. researchgate.net These compounds were tested against human breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net Compound 3b from this series showed excellent anticancer activity with IC₅₀ values of 9.74 ± 0.13 µM against MCF-7 and 4.45 ± 0.31 µM against MDA-MB-231. researchgate.net Mechanistic studies indicated that this compound's activity is linked to the induction of apoptosis, as it significantly increased the population of late apoptotic and necrotic cells. researchgate.net

Furthermore, certain arylsulfonamides have been shown to modulate the Wnt1/β-catenin signaling pathway, which is often dysregulated in cancers. nih.gov The compound methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate (MSAB) displayed dose-dependent antiproliferative activity across colon and breast cancer cell lines. nih.gov

| Compound/Analogue Class | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) |

| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 | Breast Cancer | 7.13 ± 0.13 |

| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 |

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical Cancer | 7.2 ± 1.12 |

| Thienopyrimidine/Sulfonamide Hybrid 3b | MCF-7 | Breast Cancer | 9.74 ± 0.13 |

| Thienopyrimidine/Sulfonamide Hybrid 3b | MDA-MB-231 | Breast Cancer | 4.45 ± 0.31 |

Induction of Apoptosis and Cell Cycle Modulation

Recent studies have highlighted the pro-apoptotic and cell cycle-modulating effects of sulfonamide derivatives in cancer cells. For instance, novel sulfonamide metformin (B114582) derivatives have been shown to induce apoptosis and cause cell cycle arrest in breast cancer cell lines. nih.gov This is achieved through mechanisms that involve mitochondrial dysfunction. nih.gov

One notable analogue, compound 22c, a sulfonamide methoxypyridine derivative, demonstrated the ability to induce apoptosis and inhibit the cell cycle in the G0/G1 phase in HCT-116 cells in a dose-dependent manner. mdpi.comnih.gov This compound acts as a potent PI3K/mTOR dual inhibitor. mdpi.comnih.gov The induction of apoptosis by compound 22c was further confirmed by Hoechst 33342/PI staining, which revealed significant effects on both apoptosis and necrosis in HCT-116 cells. mdpi.com

Similarly, treatment of MCF-7 breast cancer cells with metformin, a related biguanide, led to cell cycle arrest in the G0-G1 phase and a time-dependent increase in apoptosis. plos.org After 48 hours of treatment, the population of apoptotic cells was approximately twofold higher compared to the control group. plos.org

Table 1: Effect of Metformin on Cell Cycle Distribution in MCF-7 Cells

| Treatment Duration | Percentage of Cells in G0-G1 Phase | Percentage of Cells in S Phase |

| 24 hours | ~43% | ~18% |

| 72 hours | ~69% | ~3% |

Data derived from studies on the effects of metformin on MCF-7 breast cancer cells. plos.org

Role of Reactive Oxygen Species (ROS) in Antineoplastic Mechanisms

The generation of reactive oxygen species (ROS) is a critical component of the anticancer mechanism for certain sulfonamide derivatives. Increased intracellular ROS production has been linked to the induction of mitochondrial dysfunction and the activation of the mitochondrial-associated apoptosis-signaling pathway by these compounds. nih.gov

For example, the anticancer effects of compound 9b, a novel sulfonamide derivative, are associated with an increase in ROS levels. rsc.org In studies involving sulfonamide metformin derivatives, a similar increase in intracellular ROS production was observed, suggesting that this is a key step in promoting mitochondrial-associated apoptosis. nih.gov

Furthermore, the antiproliferative effects of metformin in MCF-7 breast cancer cells are mediated by oxidative stress. plos.org Co-treatment with metformin and hydrogen peroxide (H2O2) amplified oxidative stress, leading to a reduction in cell number. plos.org Conversely, the presence of antioxidants like superoxide (B77818) dismutase (SOD) and catalase improved cell viability in the presence of metformin, underscoring the role of ROS in its anticancer activity. plos.org

Structure-Activity Relationship (SAR) Analysis for this compound and its Analogues

The biological activity of sulfonamide derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and metabolic stability of these compounds. researchgate.net

In the development of novel sulfonamide-based Schiff bases, compound 3i, for instance, showed high efficacy against the MCF-7 breast cancer cell line. researchgate.net The general structure of sulfonylurea compounds, derived from sulfonamides, reveals that substitutions at specific positions (R1, R2, and R3) are responsible for their diverse properties. openaccesspub.org

For a series of sulfonamide methoxypyridine derivatives, a scaffold hopping strategy was employed to synthesize 36 new compounds with three different aromatic skeletons. mdpi.comnih.gov Among these, compound 22c, which features a quinoline (B57606) core, exhibited potent inhibitory activity against both PI3Kα and mTOR. mdpi.comnih.gov This highlights the importance of the aromatic core in determining the inhibitory capacity of these analogues.

SAR studies on N-1 analogues have also been conducted to enhance metabolic stability while maintaining biological activity. researchgate.net This often involves modifying the electronic properties of the aromatic ring attached to the N-1 position to reduce susceptibility to metabolic degradation. researchgate.net The analysis of various sulfonamide inhibitors with human carbonic anhydrase C has shown that small aromatic sulfonamides derive their inhibitory power from the interaction of hydrogen bond acceptors at the para or meta positions with the enzyme's hydrophilic residues. nih.gov The binding mode of heterocyclic rings, such as thiophenes and thiadiazoles, also significantly influences their interaction with the target enzyme. nih.gov

Table 2: Inhibitory Activity of Compound 22c

| Target | IC50 |

| PI3Kα | 0.22 nM |

| mTOR | 23 nM |

Data represents the half-maximal inhibitory concentration (IC50) of compound 22c against its targets. mdpi.comnih.gov

Table 3: Anti-proliferative Activity of Compound 22c

| Cell Line | IC50 |

| MCF-7 | 130 nM |

| HCT-116 | 20 nM |

Data represents the half-maximal inhibitory concentration (IC50) of compound 22c in different cancer cell lines. mdpi.comnih.gov

Interactions with Biological Macromolecules (In Vitro)

The interaction of sulfonamide derivatives with nucleic acids, particularly DNA, is an area of interest in understanding their mechanisms of action. While direct binding studies for this compound are not extensively detailed in the provided context, the broader class of sulfonamides has been studied for its interactions with biological macromolecules.

For example, the binding of various sulfonamide inhibitors to human carbonic anhydrase C has been analyzed, revealing specific interactions with the enzyme's active site. nih.gov While this involves a protein target, it underscores the capacity of the sulfonamide scaffold to engage in specific molecular interactions. Further research is needed to elucidate the direct interactions, if any, between this compound and its analogues with DNA.

Advanced Spectroscopic and Analytical Characterization of 3 Methoxypyrrolidine 1 Sulfonamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for 3-Methoxypyrrolidine-1-sulfonamide are not widely published, the expected chemical shifts for its distinct proton (¹H) and carbon (¹³C) environments can be predicted based on established principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrolidine (B122466) ring, the methoxy (B1213986) group, and the sulfonamide NH₂ group. The integration of these signals would confirm the number of protons in each unique environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including those in the pyrrolidine ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The carbon atom of the methoxy group generally appears in the range of 55-60 ppm. ripublication.com

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Sulfonamide Protons (-SO₂NH₂) | 5.0 - 7.0 (broad singlet) | N/A |

| Methoxy Protons (-OCH₃) | ~3.3 (singlet) | ~56 |

| Pyrrolidine Ring Protons (-CH-O-) | ~4.0 (multiplet) | ~78-80 |

| Pyrrolidine Ring Protons (-CH₂-N-) | 3.2 - 3.6 (multiplet) | ~50-55 |

Note: The table indicates expected values based on the analysis of similar structures; actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the sulfonamide and ether groups.

The sulfonamide group (–SO₂NH₂) gives rise to distinct stretching vibrations. researchgate.net Specifically, the N-H stretches typically appear as two bands for the primary amine in the 3400-3200 cm⁻¹ region. ripublication.com The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and readily identifiable, generally appearing near 1350 cm⁻¹ and 1160 cm⁻¹, respectively. mdpi.comresearchgate.net The C-O-C stretching of the methoxy group would also be visible.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Symmetric & Asymmetric Stretch | 3400 - 3200 |

| C-H (Aliphatic) | Stretch | 2960 - 2850 |

| S=O (Sulfonamide) | Asymmetric Stretch | ~1350 |

| S=O (Sulfonamide) | Symmetric Stretch | ~1160 |

| C-O (Ether) | Stretch | 1150 - 1085 |

Note: This table represents characteristic wavenumber ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition and molecular weight of a compound. This technique measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the determination of a unique molecular formula.

For this compound, HRMS would be used to verify its molecular formula of C₅H₁₂N₂O₃S. chemscene.com The experimentally measured exact mass would be compared to the theoretically calculated mass, with a match within a narrow tolerance (typically <5 ppm) providing strong evidence for the correct formula.

Molecular Formula and Mass Data

| Attribute | Value |

|---|---|

| Molecular Formula | C₅H₁₂N₂O₃S |

| Molecular Weight (Monoisotopic) | 180.0569 g/mol |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of a compound from a mixture and for the assessment of its purity. Methods such as High-Performance Liquid Chromatography (HPLC) and flash column chromatography are standardly employed. While specific published methods for the purity analysis of this compound are not detailed in the surveyed literature, the general principles apply.

In a typical HPLC analysis, a reversed-phase column would be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would monitor the elution of the compound. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. For preparative purposes, flash column chromatography using a silica (B1680970) gel stationary phase and a solvent system such as hexane-ethyl acetate (B1210297) could be employed for purification. nih.gov

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding. nih.govcsic.es

Currently, there is no publicly available crystal structure data for this compound in the Cambridge Structural Database (CSD) or other reviewed literature. The acquisition of such data would require growing a single crystal of sufficient quality and performing a single-crystal XRD experiment. If obtained, the data would reveal the precise conformation of the pyrrolidine ring and the geometry of the sulfonamide group. biointerfaceresearch.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.